molecular formula C9H8BrClO B2564192 3-Bromo-2,4-dimethylbenzoyl chloride CAS No. 1803605-90-4

3-Bromo-2,4-dimethylbenzoyl chloride

Cat. No.: B2564192
CAS No.: 1803605-90-4
M. Wt: 247.52
InChI Key: MLBXVUYKBCNOGM-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

3-Bromo-2,4-dimethylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-dimethylbenzoyl chloride. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,4-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2,4-dimethylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2,4-dimethylbenzoyl chloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Bromo-2,4-dimethylbenzoyl chloride can be compared with other similar compounds, such as:

  • 2-Bromo-4,6-dimethylbenzoyl chloride
  • 3-Chloro-2,4-dimethylbenzoyl chloride
  • 3-Bromo-2,4-dimethylbenzoic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

3-bromo-2,4-dimethylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBXVUYKBCNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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